

# Vitamin B12 and Cardiovascular Health: A Systematic Review of the Evidence

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Vitamin B12

Cat. No.: B1669377

[Get Quote](#)

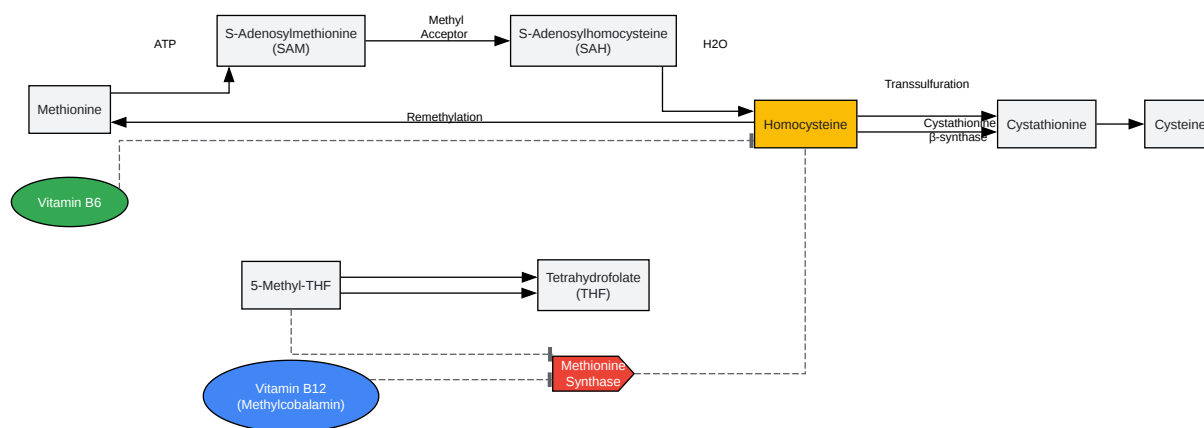
For Researchers, Scientists, and Drug Development Professionals

**Vitamin B12**, an essential micronutrient vital for neurological function and red blood cell formation, has long been investigated for its potential role in cardiovascular health. The primary hypothesis linking **vitamin B12** to cardiovascular disease (CVD) centers on its crucial role as a cofactor in the metabolism of homocysteine, an amino acid implicated in endothelial dysfunction and atherothrombosis. This systematic review synthesizes the current evidence from meta-analyses of randomized controlled trials (RCTs) and observational studies to provide a comprehensive comparison of the effects of **vitamin B12** supplementation on various cardiovascular outcomes. We present quantitative data in structured tables for clear comparison, detail the experimental protocols of key clinical trials, and provide visual representations of the key signaling pathways.

## The Homocysteine Hypothesis: A Central Mechanism

**Vitamin B12**, along with folate (vitamin B9) and vitamin B6, is a critical cofactor in the one-carbon metabolism pathway that regulates homocysteine levels.<sup>[1]</sup> Specifically, **vitamin B12** is essential for the function of methionine synthase, an enzyme that catalyzes the remethylation of homocysteine to methionine. A deficiency in **vitamin B12** can lead to an accumulation of homocysteine in the blood, a condition known as hyperhomocysteinemia. Elevated homocysteine levels are associated with increased oxidative stress, inflammation, and

endothelial dysfunction, all of which are key processes in the pathogenesis of atherosclerosis and cardiovascular disease.[2]



[Click to download full resolution via product page](#)

Diagram of the homocysteine metabolism pathway.

## Vitamin B12 Supplementation and Major Cardiovascular Outcomes: A Review of Meta-Analyses

Despite the strong biochemical rationale, the clinical evidence from large-scale RCTs on the benefits of **vitamin B12** supplementation for the prevention of cardiovascular events has been largely inconsistent. While observational studies have often suggested an inverse association between **vitamin B12** levels and CVD risk, meta-analyses of RCTs have yielded more nuanced results.

## All-Cause Mortality and Cardiovascular Mortality

Several meta-analyses have investigated the impact of B-vitamin supplementation on mortality with largely null findings. However, a recent dose-response meta-analysis of cohort studies suggested a positive association between high serum **vitamin B12** concentrations and an increased risk of all-cause mortality.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Outcome	No. of Studies (Participants)	Effect Estimate (95% CI)	Key Finding
All-Cause Mortality	15 (7,046 deaths)	RR: 1.00 (0.94–1.06) <a href="#">[2]</a>	No significant effect of B vitamin supplementation on all-cause mortality.
22 (92,346)	HR per 100 pmol/L increase: 1.04 (1.01–1.08) <a href="#">[1]</a> <a href="#">[4]</a>	A slight increase in all-cause mortality risk with higher serum B12 levels in the general population.	
10 (>600 pmol/L)	HR: 1.50 (1.29–1.74) <a href="#">[1]</a>	High serum B12 concentrations were positively associated with all-cause mortality.	
Cardiovascular Mortality	9 (N/A)	RR: 0.96 (0.88–1.05) <a href="#">[5]</a>	No significant effect of combined B vitamin supplementation on cardiovascular death.
2 (N/A)	HR for high serum B12: 2.04 (0.99–4.19) <a href="#">[1]</a> <a href="#">[4]</a>	A positive, though not statistically significant, association between high serum B12 and cardiovascular mortality.	

RR: Relative Risk; HR: Hazard Ratio; CI: Confidence Interval.

## Myocardial Infarction (MI)

The effect of B vitamin supplementation on the risk of myocardial infarction has been extensively studied, with most meta-analyses showing no significant benefit.

No. of Studies (Participants)	Effect Estimate (95% CI)	Key Finding
19 (54,976)	RR: 0.99 (0.93–1.06)[6]	No significant association between B vitamin supplementation and the risk of MI.[6]
13 (N/A)	RR: 1.00 (0.92–1.09)[5]	No effect of combined B vitamin supplementation on the incidence of MI.

RR: Relative Risk; CI: Confidence Interval.

## Stroke

In contrast to other cardiovascular outcomes, some meta-analyses have suggested a potential modest benefit of B vitamin supplementation, including **vitamin B12**, in reducing the risk of stroke.

No. of Studies (Participants)	Effect Estimate (95% CI)	Key Finding
18 (N/A)	RR: 0.94 (0.85–1.03)[6]	A non-significant trend towards a reduced risk of stroke with B vitamin supplementation.
10 (N/A)	RR: 0.88 (0.82–0.95)[7]	A significant 12% reduction in the risk of stroke with B vitamin supplementation.
10 (N/A)	RR: 0.88 (0.81–0.97)[5]	A 12% reduction in stroke risk with combined supplementation of B vitamins.

RR: Relative Risk; CI: Confidence Interval.

## Major Adverse Cardiovascular Events (MACE)

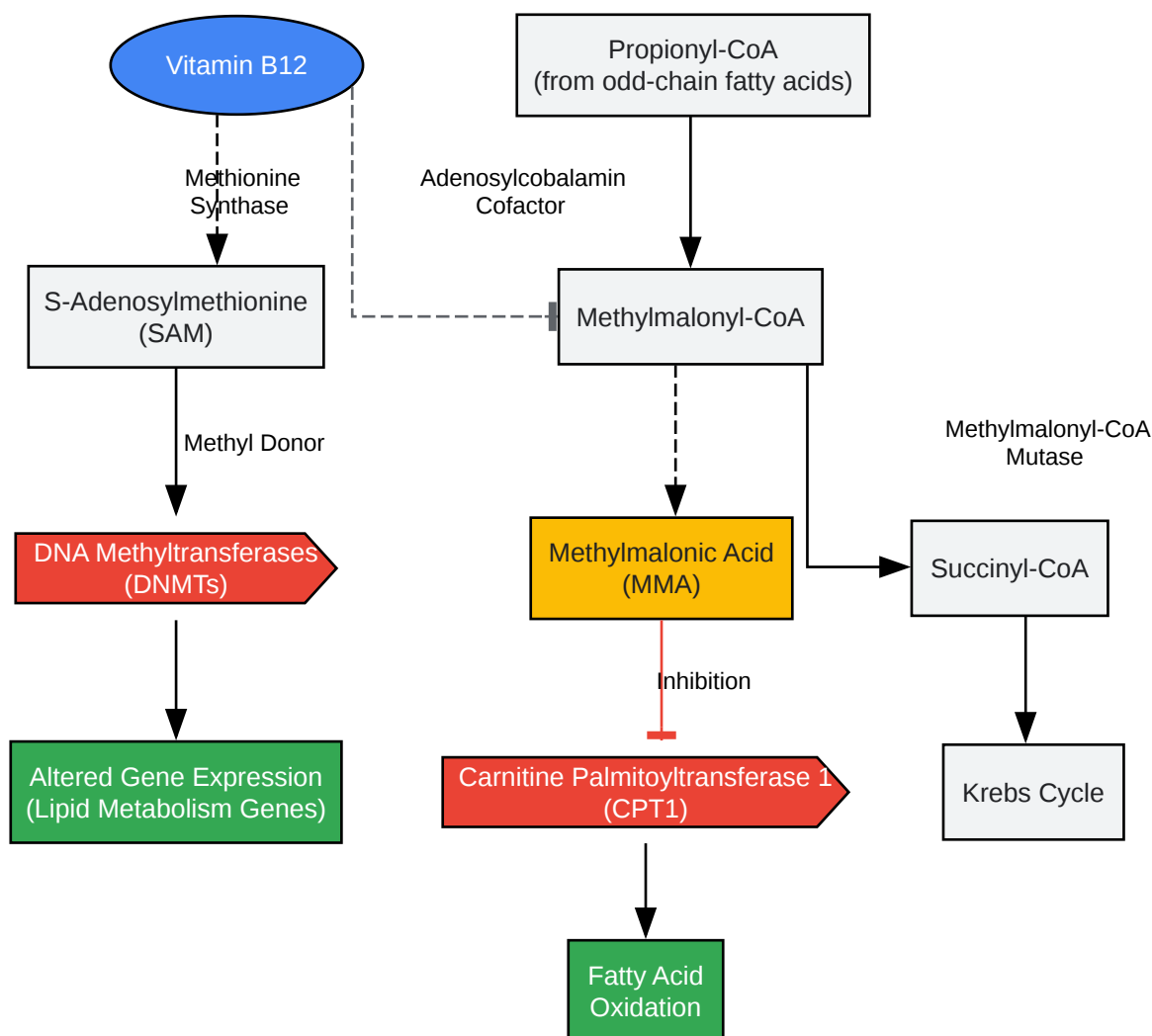
The composite outcome of MACE, which typically includes cardiovascular death, MI, and stroke, has also been a primary endpoint in many trials. The overall evidence does not support a significant benefit of B vitamin supplementation in reducing MACE.

No. of Studies (Participants)	Effect Estimate (95% CI)	Key Finding
23 (56,925)	RR: 0.98 (0.93–1.03)[6]	B vitamin supplementation had little to no effect on the incidence of MACE.[6]
8 (N/A)	RR: 0.98 (0.92–1.04)[5]	No significant effect of combined B vitamin supplementation on MACE.
15 (37,358)	OR: 1.01 (0.96–1.06)	No significant difference in the number of cardiovascular events between the B vitamin supplementation and control groups.

RR: Relative Risk; OR: Odds Ratio; CI: Confidence Interval.

## Vitamin B12 and Lipid Metabolism

Emerging evidence suggests that **vitamin B12** may also play a role in lipid metabolism. In its role as a cofactor for methylmalonyl-CoA mutase in the mitochondria, **vitamin B12** is involved in the metabolism of odd-chain fatty acids and some amino acids.[8] A deficiency can lead to the accumulation of methylmalonic acid (MMA), which may inhibit fatty acid oxidation.[9] Furthermore, as a key component of one-carbon metabolism, **vitamin B12** influences the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for DNA and histone methylation, which can in turn regulate the expression of genes involved in lipid synthesis and metabolism.[8][10]



[Click to download full resolution via product page](#)

### **Vitamin B12's** role in lipid metabolism.

Clinical studies on the direct effect of **vitamin B12** supplementation on lipid profiles have shown mixed results. Some studies suggest that **vitamin B12** deficiency is associated with an adverse lipid profile, including higher total cholesterol and triglycerides. However, intervention studies have not consistently demonstrated a significant improvement in lipid parameters with B12 supplementation.

## **Experimental Protocols of Key Clinical Trials**

The conflicting results from meta-analyses may be partly explained by the heterogeneity in the experimental protocols of the included RCTs. Key variations include the dosage of **vitamin B12** and other B vitamins, the duration of the intervention, and the baseline characteristics of the study populations.

Trial Name/First Author	Year	Participant Characteristics	Intervention (Daily Dose)	Duration of Follow-up
HOPE-2	2006	5,522 patients ≥55 years with vascular disease or diabetes. <a href="#">[11]</a> <a href="#">[12]</a>	2.5 mg folic acid, 50 mg vitamin B6, 1 mg vitamin B12 vs. placebo. <a href="#">[11]</a> <a href="#">[12]</a>	5 years <a href="#">[11]</a> <a href="#">[12]</a>
VITATOPS	2010	8,164 patients with recent stroke or transient ischemic attack.	2 mg folic acid, 25 mg vitamin B6, 0.5 mg vitamin B12 vs. placebo.	Median 3.4 years
SEARCH	2010	12,064 survivors of myocardial infarction.	2 mg folic acid, 1 mg vitamin B12 vs. placebo.	6.7 years
NORVIT	2006	3,749 patients with acute myocardial infarction.	0.8 mg folic acid, 0.4 mg vitamin B12, 40 mg vitamin B6 vs. placebo.	Median 3.5 years
WENBIT	2008	3,096 patients undergoing coronary angiography.	0.8 mg folic acid, 0.4 mg vitamin B12, 40 mg vitamin B6 vs. placebo.	Median 3.2 years

## Conclusion

The role of **vitamin B12** in cardiovascular health is complex and not fully elucidated. While there is a strong biological plausibility for its involvement, primarily through its role in homocysteine metabolism, large-scale clinical trials have not consistently demonstrated a benefit of **vitamin B12** supplementation in reducing major cardiovascular events, with the possible exception of a modest reduction in stroke risk.



The discrepancy between observational studies and RCTs highlights the need for further research to identify specific populations that may benefit from **vitamin B12** supplementation. Future studies should consider factors such as baseline **vitamin B12** and homocysteine levels, genetic polymorphisms affecting B vitamin metabolism, and the presence of underlying conditions such as renal impairment. For drug development professionals, the nuanced findings suggest that a one-size-fits-all approach to **vitamin B12** supplementation for cardiovascular disease prevention is unlikely to be effective. Instead, a more personalized approach, potentially targeting individuals with confirmed deficiency or specific genetic predispositions, may hold more promise. The emerging role of **vitamin B12** in lipid metabolism also warrants further investigation to understand its potential as a therapeutic target for dyslipidemia.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The origin of vitamin B12 levels and risk of all-cause, cardiovascular and cancer specific mortality: A systematic review and dose-response meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajmc.com [ajmc.com]
- 4. The origin of vitamin B12 levels and risk of all-cause, cardiovascular and cancer specific mortality: a systematic review and dose-response meta-analysis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Effect of folic acid, vitamin B12, and B6 supplementation... [degruyterbrill.com]
- 6. Association between B Vitamins Supplementation and Risk of Cardiovascular Outcomes: A Cumulative Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Low Vitamin B12 and Lipid Metabolism: Evidence from Pre-Clinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vitamin B12 Induces Hepatic Fatty Infiltration through Altered Fatty Acid Metabolism [cellphysiolbiochem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of folic acid, vitamin B12, and B6 supplementation... [degruyterbrill.com]
- To cite this document: BenchChem. [Vitamin B12 and Cardiovascular Health: A Systematic Review of the Evidence]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669377#a-systematic-review-of-vitamin-b12-s-role-in-cardiovascular-health]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)